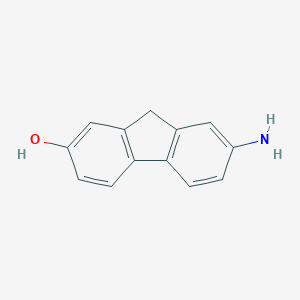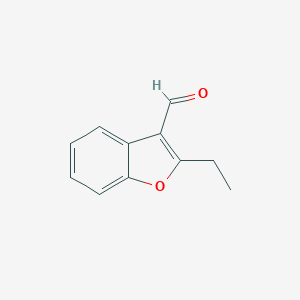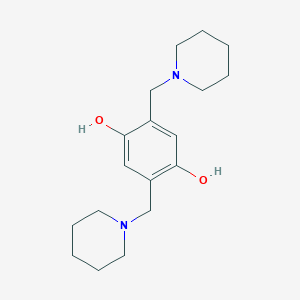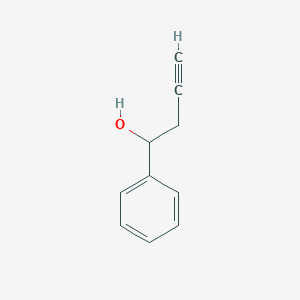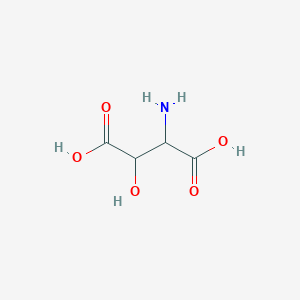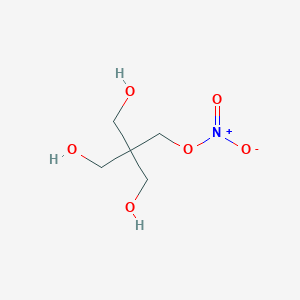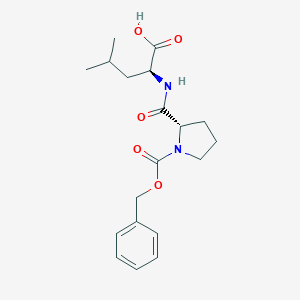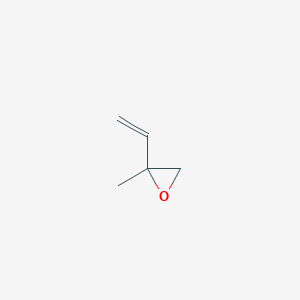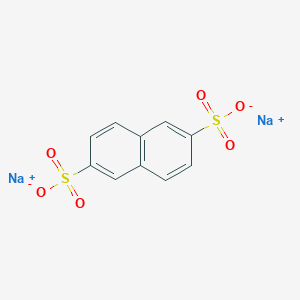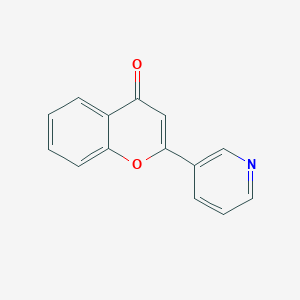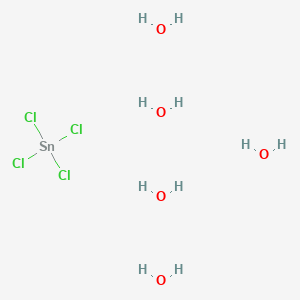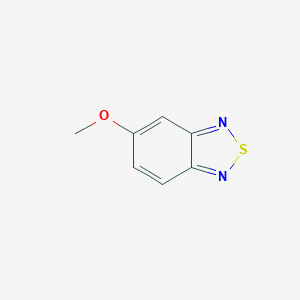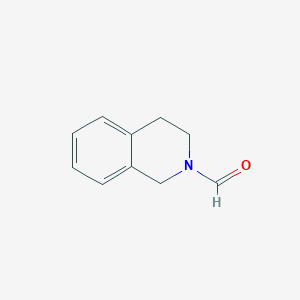
3,4-Dihydroisoquinoline-2(1H)-carbaldehyde
Vue d'ensemble
Description
3,4-Dihydroisoquinoline-2(1H)-carbaldehyde is a chemical compound. It is a derivative of dihydroisoquinoline .
Synthesis Analysis
The synthesis of 3,4-Dihydroisoquinoline-2(1H)-carbaldehyde and its derivatives has been reported in several studies. For instance, a Bischler-Napieralski-type synthesis of 3,4-dihydroisoquinolines from phenylethanols and nitriles via a tandem annulation has been reported . Another study reported the preparation of 3-substituted N-alkyl-3,4-dihydroisoquinolinones via the oxidation of iminium intermediates .Applications De Recherche Scientifique
Dual C–H Functionalization
3,4-Dihydroisoquinoline-2(1H)-carbaldehyde and related compounds are utilized in intricate chemical processes such as redox-neutral annulations involving dual C–H bond functionalization. These processes are essential in the synthesis of complex organic compounds. Acetic acid, acting as a cosolvent, promotes these transformations, indicating the compound's role in facilitating critical chemical reactions in organic synthesis (Zhu & Seidel, 2017).
Synthesis of Quinoline Ring Systems
The compound is also pivotal in the synthesis of quinoline ring systems, a fundamental structure in many biologically active compounds. The research emphasizes the synthetic applications and biological evaluations of these compounds, demonstrating the broad spectrum of 3,4-Dihydroisoquinoline-2(1H)-carbaldehyde's applications in medicinal chemistry (Hamama et al., 2018).
Synthetic Technology Advancement
Advancements in synthetic technology of related compounds highlight the compound's significance in industrial production due to its high yield, reasonable design, and cost-effectiveness. This underlines its importance in the pharmaceutical industry for large-scale production (Li-qian, 2014).
Biological and Antibacterial Applications
Furthermore, derivatives of 3,4-Dihydroisoquinoline-2(1H)-carbaldehyde show promising biological activities, including antibacterial properties. The compound's derivatives have been synthesized and their antimicrobial activities against various bacterial strains have been validated, showcasing its potential in developing new antibacterial agents (Sina et al., 2020).
Catalyst in Chemical Reactions
The compound and its derivatives serve as catalysts in various chemical reactions, highlighting their versatility and importance in facilitating and optimizing chemical processes. This includes their role in tandem Michael-Henry reactions for the synthesis of chiral functionalized compounds (Ping et al., 2017).
Propriétés
IUPAC Name |
3,4-dihydro-1H-isoquinoline-2-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO/c12-8-11-6-5-9-3-1-2-4-10(9)7-11/h1-4,8H,5-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEMNVPLWDUWKEG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=CC=CC=C21)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50344209 | |
| Record name | 3,4-Dihydroisoquinoline-2(1H)-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50344209 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,4-Dihydroisoquinoline-2(1H)-carbaldehyde | |
CAS RN |
1699-52-1 | |
| Record name | 3,4-Dihydroisoquinoline-2(1H)-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50344209 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



